5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone
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Overview
Description
5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone: is an organic compound that features a 1,3-dioxolane ring fused to a thienyl group with a methyl ketone substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone typically involves the formation of the 1,3-dioxolane ring followed by its attachment to the thienyl group. One common method is the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This reaction is usually catalyzed by an acid such as p-toluenesulfonic acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of hypervalent iodine reagents has been reported for the stereoselective formation of substituted 1,3-dioxolanes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dioxolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
Chemistry: 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology and Medicine: Its ability to form stable complexes with biological molecules makes it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism by which 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone exerts its effects is largely dependent on its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the thienyl group can participate in π-π interactions with aromatic residues in biological systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog without the thienyl group, used primarily as a solvent and in polymer production.
2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)-cyclohexan-1-one: A related compound with a cyclohexanone moiety, used in the synthesis of pharmaceuticals.
Uniqueness: 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone is unique due to the presence of both the dioxolane and thienyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a wider range of applications compared to simpler analogs .
Biological Activity
5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a 1,3-dioxolane ring linked to a thienyl group through a methyl ketone moiety. This unique structure contributes to its reactivity and biological properties. The molecular formula of the compound is C11H12O3S, which reflects its complex arrangement of functional groups that may facilitate interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . A study investigating related compounds found that derivatives of 1,3-dioxolanes demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 625 µg/mL |
Compound B | E. coli | >2000 µg/mL |
Compound C | Pseudomonas aeruginosa | 1250 µg/mL |
These findings suggest that the structural features of dioxolane derivatives may enhance their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have indicated that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to dioxolanes have been shown to inhibit tumor growth in vitro .
Case Study Example:
In a study evaluating the cytotoxicity of dioxolane derivatives against human cancer cell lines, several compounds demonstrated significant growth inhibition. Among them, one derivative showed an IC50 value comparable to established chemotherapeutics like cisplatin .
The mechanism by which this compound exerts its biological effects appears to involve interactions with specific molecular targets such as enzymes or receptors. The dioxolane and thienyl groups can engage in hydrogen bonding , π-π stacking , and other non-covalent interactions that influence the activity of target proteins .
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption: Its structural properties may allow it to integrate into lipid membranes, leading to increased permeability and cell death.
Applications in Research
This compound is not only significant for its biological activities but also serves as a valuable tool in synthetic chemistry and medicinal research. Its unique structure makes it suitable for:
- Drug Development: As a lead compound for new antimicrobial or anticancer agents.
- Biochemical Probes: To investigate enzyme activities and cellular pathways.
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-6(10)7-2-3-8(13-7)9-11-4-5-12-9/h2-3,9H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIHVGSSTHOJLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641871 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773097-36-2 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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